
N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide” is a compound that belongs to the class of benzamides . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries .
Synthesis Analysis
The synthesis of benzamide compounds often starts from benzoic acid or its derivatives and amine derivatives . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular formula of “N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide” is C15H12N4O . It has an average mass of 264.282 Da and a monoisotopic mass of 264.101105 Da .Chemical Reactions Analysis
Benzamides, including “N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide”, have been found to exhibit a broad spectrum of biological activities, which can be enhanced by introducing various substituents on the ring . Some benzamide compounds have shown effective antioxidant, free radical scavenging, and metal chelating activity .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Biological Activity
A study by Patel & Patel (2015) involved the synthesis of a series of heterocyclic compounds related to N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide. These compounds were tested for antibacterial and antifungal activities, revealing significant potential in inhibiting the growth of various bacteria and fungi.
2. Anti-Influenza Virus Activity
A 2020 study by Hebishy, Salama, & Elgemeie focused on novel benzamide-based compounds, including derivatives similar to N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide, demonstrating significant antiviral activities against the H5N1 strain of the bird flu influenza virus.
3. Microwave-Assisted Synthesis and Biological Evaluation
Research by Ighilahriz-Boubchir et al. (2017) involved the microwave-assisted synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives. These compounds exhibited antibacterial and antifungal properties, highlighting the compound's potential in medical applications.
4. Anti-Plasmodial Activity
A study conducted in 2021 by Hermann et al. revealed that N-acylated derivatives, similar in structure to N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide, showed promising activity against strains of Plasmodium falciparum, the causative agent of malaria.
5. Antimicrobial Agents
Research by Bikobo et al. (2017) on N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, which are structurally similar to N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide, indicated significant antimicrobial activity, especially against Gram-positive bacteria and fungal strains.
Wirkmechanismus
While the specific mechanism of action for “N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide” is not explicitly mentioned in the search results, benzamides are known to have a wide range of biological activities. They have been used in the treatment of various conditions such as cancer, hypercholesterolemia, and microbial infections .
Eigenschaften
IUPAC Name |
N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2/c28-19(16-10-4-1-5-11-16)23-21-25-22(24-20(29)17-12-6-2-7-13-17)27(26-21)18-14-8-3-9-15-18/h1-15H,(H2,23,24,25,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQQPQUENQSFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN(C(=N2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide](/img/structure/B2684888.png)
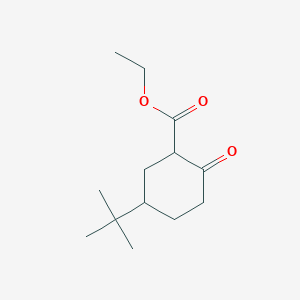
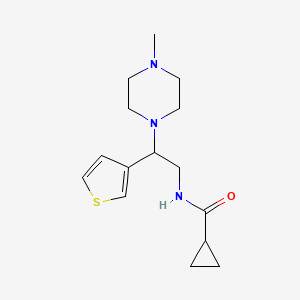
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2684893.png)
![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2684898.png)

![N-([1,1'-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide](/img/structure/B2684901.png)
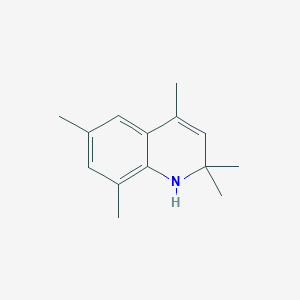

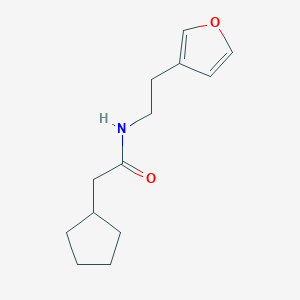
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-2-yl)methanone](/img/structure/B2684905.png)

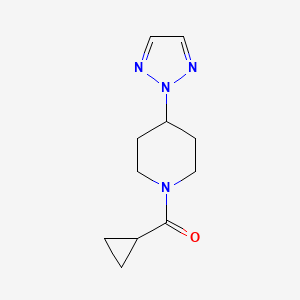
![tert-butyl3-oxohexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/no-structure.png)